molecular formula C6H13ClO2S B14560386 Hexyl sulfurochloridoite CAS No. 62101-25-1

Hexyl sulfurochloridoite

Cat. No.: B14560386
CAS No.: 62101-25-1
M. Wt: 184.69 g/mol
InChI Key: HFPTUYKNPFLHAV-UHFFFAOYSA-N
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Description

Hexyl sulfurochloridoite (hypothetical IUPAC name: hexyl chlorosulfonate) is a sulfur-containing organic compound characterized by a hexyl (C₆H₁₃) group bonded to a chlorosulfonate (-SO₂Cl) functional group. This compound likely exhibits reactivity typical of sulfonic acid derivatives, with applications in organic synthesis, surfactants, or specialty chemicals.

Properties

CAS No.

62101-25-1

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

IUPAC Name

1-chlorosulfinyloxyhexane

InChI

InChI=1S/C6H13ClO2S/c1-2-3-4-5-6-9-10(7)8/h2-6H2,1H3

InChI Key

HFPTUYKNPFLHAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl sulfurochloridoite typically involves the reaction of hexyl alcohol with thionyl chloride (SOCl₂). The reaction proceeds as follows:

C6H13OH+SOCl2C6H13SCl+SO2+HCl\text{C}_6\text{H}_{13}\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_{13}\text{SCl} + \text{SO}_2 + \text{HCl} C6​H13​OH+SOCl2​→C6​H13​SCl+SO2​+HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is often heated to facilitate the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

Chlorosulfonic acid derivatives exhibit rapid hydrolysis in aqueous environments. For alkyl sulfonyl chlorides (R-SO₂Cl), hydrolysis typically produces sulfonic acids and hydrochloric acid:
R-SO₂Cl + H₂O → R-SO₃H + HCl

Key findings:

  • Reaction with water is exothermic and violent, generating dense HCl fumes .

  • Hydrolysis kinetics depend on steric effects; linear alkyl chains (e.g., hexyl) react slower than aromatic sulfonyl chlorides due to reduced electrophilicity .

Nucleophilic Substitution Reactions

Sulfurochloridoite groups participate in nucleophilic substitutions with alcohols, amines, and thiols:

Esterification with Alcohols

R-SO₂Cl + R'OH → R-SO₂OR' + HCl

  • Reaction with n-hexanol requires inert solvents (e.g., dichloromethane) and base scavengers (e.g., pyridine) .

  • Yields exceed 90% at 50–60°C with 1:1.4 molar ratios (acid:alcohol), as demonstrated in similar esterification systems .

Amidation with Amines

R-SO₂Cl + R''NH₂ → R-SO₂NHR'' + HCl

  • Primary amines react efficiently at room temperature, while secondary amines require elevated temperatures (40–60°C) .

Electrophilic Aromatic Substitution

While hexyl sulfurochloridoite itself is non-aromatic, its sulfonyl chloride group can act as an electrophile in aromatic systems:
Ar-H + R-SO₂Cl → Ar-SO₂-R + HCl

  • Reaction proceeds via in situ generation of SO₂Cl⁺ electrophiles .

  • Benzene derivatives achieve 75–95% conversion under reflux conditions .

Thermal Decomposition

Thermal stability data for alkyl sulfonyl chlorides:

Temperature Range (°C)Decomposition ProductsObservations
120–150SO₂, HCl, Alkyl radicalsExothermic; gas evolution
>200Sulfur oxides, Chlorinated hydrocarbonsChain scission dominant

Oxidation

Sulfonyl chlorides oxidize to sulfonic acids under strong oxidizing conditions:
R-SO₂Cl + [O] → R-SO₃H + Cl⁻

  • Permanganate and dichromate systems achieve full conversion at 70–90°C .

Reduction

Lithium aluminum hydride reduces sulfonyl chlorides to thiols:
R-SO₂Cl + 4 LiAlH₄ → R-SH + LiCl + Al(OH)₃ + H₂

  • Reaction proceeds violently; controlled addition at -20°C required .

Complexation with Metals

Alkyl sulfonyl chlorides coordinate with transition metals:
2 R-SO₂Cl + Sn → SnCl₄ + (R-SO₂)₂Sn

  • Tin reacts exothermically, producing SnCl₄ fumes .

  • Copper and iron catalysts accelerate reactions in industrial sulfonation processes .

Scientific Research Applications

Hexyl sulfurochloridoite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of hexyl sulfurochloridoite involves its interaction with various molecular targets. The sulfur-chlorine bond is reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares hexyl sulfurochloridoite (inferred properties) with key analogs from the evidence:

Compound Chemical Formula Molecular Weight CAS Number Boiling Point Solubility Applications
This compound* C₆H₁₃ClO₂S 184.68 g/mol N/A ~200–220°C (est.) Organic solvents Organic synthesis, surfactants
Sodium hexyl sulfate C₆H₁₃NaO₄S 204.22 g/mol 2207-98-9 Decomposes Water, ethanol Surfactant, emulsifier
Sulfuryl chloride SO₂Cl₂ 134.96 g/mol 7791-25-5 69.4°C Reacts with water Chlorinating agent, sulfonation
Hexyl acetate C₈H₁₆O₂ 144.21 g/mol 142-92-7 169°C Ethanol, diethyl ether Flavoring agent (fruity notes)
Hexyl isobutyrate C₁₀H₂₀O₂ 172.27 g/mol 2349-07-7 198°C Insoluble in water Fragrance, food additive

*Note: this compound properties are inferred based on structural analogs.

2.1 Reactivity and Stability
  • This compound : Expected to hydrolyze in water, releasing HCl and forming hexyl sulfonic acid. Reactivity similar to sulfuryl chloride (SO₂Cl₂), which reacts violently with water and alcohols .
  • Sodium hexyl sulfate : Stable in aqueous solutions; anionic surfactant with low reactivity .
  • Hexyl esters: Chemically stable under storage conditions; hydrolyze under acidic/basic conditions to yield hexanol and carboxylic acids .
2.2 Functional Group Influence
  • The -SO₂Cl group in this compound confers electrophilic reactivity, making it useful for introducing sulfonate groups in organic synthesis. In contrast, sodium hexyl sulfate’s -SO₄⁻ group enables water solubility and surfactant behavior .
  • Hexyl esters (e.g., hexyl acetate) lack sulfur and chlorine, relying on ester groups for flavor and fragrance applications .

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